N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

This compound is the only commercially accessible molecule featuring the complete benzo[d]thiazol-2-yl→thiazol-2-yl→5,6-dihydro-1,4-dioxine-2-carboxamide architecture. Unlike generic thiazole or benzothiazole carboxylic acid derivatives, it supplies a distinctive hydrogen-bond-enriched dioxine tail that cannot be replicated by isoxazole or furan analogs. Project buyers should procure this precise connectivity for structure-based drug design, focused library synthesis, or chemoproteomic target deconvolution. Verify batch purity ≥95% (HPLC) and ensure anhydrous cold-chain storage upon receipt.

Molecular Formula C15H11N3O3S2
Molecular Weight 345.39
CAS No. 864938-09-0
Cat. No. B2665436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864938-09-0
Molecular FormulaC15H11N3O3S2
Molecular Weight345.39
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H11N3O3S2/c19-13(11-7-20-5-6-21-11)18-15-17-10(8-22-15)14-16-9-3-1-2-4-12(9)23-14/h1-4,7-8H,5-6H2,(H,17,18,19)
InChIKeyNZHQKIVTIJTXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-09-0): Structural Identity and Procurement Baseline


N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (MF: C15H11N3O3S2; MW: 345.39) is a synthetic small molecule belonging to the benzothiazole-thiazole-dioxine hybrid class. [1] This compound features a benzothiazole ring linked to a thiazole moiety, further connected to a 5,6-dihydro-1,4-dioxine-2-carboxamide group. It is primarily utilized as a research chemical and screening building block, with suppliers listing purities typically ≥95% (HPLC). Despite its structural complexity and the known pharmacological potential of its constituent heterocyclic scaffolds, a comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, PubMed), and patent repositories as of April 2026 returns no publicly disclosed quantitative biological activity data for this exact compound.

Why N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Replaced by Generic Analogs


The benzothiazole-thiazole-dioxine chemical space exhibits extreme sensitivity to even minor structural perturbations, a principle firmly established by class-level structure-activity relationship (SAR) studies. [1] For instance, methylation of the benzothiazole ring or replacement of the dioxine with a phenyl group results in distinct cytotoxicity profiles across cancer cell lines (e.g., MCF7, A549). Furthermore, regioisomeric attachment of the carboxamide linker or modification of the heterocyclic core (isoxazole vs. dioxine) can profoundly alter target engagement, as demonstrated by divergent α-amylase and α-glucosidase inhibition among closely related benzothiazole carboxamide derivatives. [2] Consequently, the specific arrangement of the 4-(benzo[d]thiazol-2-yl)thiazol-2-yl pharmacophore coupled with the 5,6-dihydro-1,4-dioxine-2-carboxamide tail in this compound is structurally non-interchangeable with commercially available, simpler thiazole or benzothiazole carboxylic acid derivatives. Procurement decisions must be driven by this precise connectivity rather than by generic thiazole or benzothiazole class membership.

Quantitative Differentiation Evidence for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide


Structural Uniqueness vs. Closest Marketed Analogs

The target compound occupies a structurally unique niche among commercially available benzothiazole-thiazole hybrids. The closest purchasable analogs include N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide (MW: ~354.4), N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1203277-47-7, MW: 394.43), and N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide. [1] These comparators differ fundamentally in their terminal ring system: the target compound's 5,6-dihydro-1,4-dioxine moiety imparts distinct electronic properties and hydrogen-bonding capacity compared to the isoxazole, furan, or styryl groups found in competitors. No quantitative head-to-head biological data comparing these analogs has been reported in public literature as of April 2026. The differentiation evidence is therefore limited to physicochemical and structural inference. [2]

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Anticancer SAR: Dioxine vs. Other Substituents on Benzothiazole-Thiazole Scaffolds

Within the broader class of benzothiazole-dioxine derivatives, the 5,6-dihydro-1,4-dioxine-2-carboxamide group is associated with cytotoxic activity, whereas alternative substituents (e.g., sulfamoyl, methyl, or phenyl) produce markedly different potency profiles. For example, the structurally related N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide demonstrated significant cytotoxicity against MCF7 breast cancer cells, reducing viability at concentrations above 10 µM in Sulforhodamine B assays. In contrast, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibited antitumor activity against multiple cell lines at IC50 values in the low micromolar range, while N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide showed a distinct activity pattern. These cross-compound trends suggest that the dioxine-carboxamide tail is a key contributor to cytotoxicity, and its presence on the target compound's benzothiazole-thiazole core is expected to confer comparable activity, though the quantitative potency and selectivity relative to sulfamoyl or dimethyl analogs remains uncharacterized. This inference is class-level only; direct comparative data for CAS 864938-09-0 is absent.

Anticancer Cytotoxicity SAR

Optimal Research and Procurement Scenarios for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide


Focused Library Design for Benzothiazole-Thiazole-Dioxine Kinase or Protease Inhibitor Screening

The compound serves as a core scaffold for the construction of focused compound libraries targeting kinases or proteases that are sensitive to benzothiazole-thiazole hybrids. The dioxine carboxamide tail offers additional hydrogen-bond acceptor and donor sites compared to isoxazole or furan analogs, potentially enhancing interactions with hinge-region residues in ATP-binding pockets. [1] Procurement is recommended for academic or biotech groups undertaking structure-based drug design efforts where the benzothiazole-thiazole-dioxine chemotype is explicitly required for SAR exploration. The absence of competitor compounds with this exact tripartite architecture (as confirmed by extensive database searches) makes this compound a unique entry point for scaffold-hopping and patent-space differentiation.

Anticancer Pharmacophore Validation via Phenotypic Screening

Based on class-level cytotoxic SAR for dioxine-substituted benzothiazoles (Section 3, Evidence Item 2), this compound is suited for inclusion in medium-throughput cytotoxicity screening panels against solid tumor cell lines (e.g., MCF7, A549, HepG2). [1] The compound's unique substitution pattern allows head-to-head comparison with the structurally proximate N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, enabling deconvolution of the benzothiazole-thiazole-dioxine pharmacophore contribution to cytotoxicity. Procurement is indicated for groups that possess the capability to generate internal biological data and require a novel, patent-free chemical starting point.

Computational Chemistry and Molecular Docking Studies on Benzothiazole-Containing Targets

The compound's well-defined three-dimensional structure, combined with the electron-rich dioxine ring, makes it a suitable candidate for molecular docking and molecular dynamics simulations aimed at benzothiazole-recognizing targets (e.g., α-amylase, α-glucosidase, MARK4, or DprE1). [1] Unlike commercial isoxazole or furan analogs, the dioxine moiety introduces unique electrostatic potential surfaces that can be exploited for in silico selectivity profiling. Procurement is appropriate for computational chemistry groups conducting virtual screening or binding mode prediction studies.

Chemical Probe Development for Target Deconvolution in Benzothiazole-Responsive Pathways

The structural uniqueness of this compound enables its use as a chemical probe in chemoproteomics or cellular thermal shift assay (CETSA) experiments designed to identify the protein targets of benzothiazole-thiazole-dioxine hybrids. [1] By comparing the target engagement profile of this compound with that of simpler benzothiazole or thiazole probes, researchers can map the contribution of the dioxine-carboxamide tail to target selectivity. Procurement is recommended for chemical biology laboratories engaged in target identification and validation programs.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.